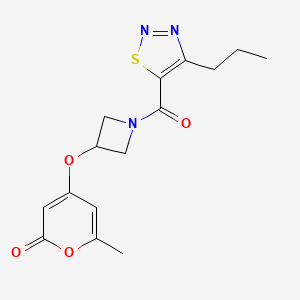![molecular formula C19H29NO11 B2498105 5-[(3,4,6-トリ-O-アセチル-2-アセチルアミド-2-デオキシ-β-D-ガラクトピラノシル)オキシ]ペンタン酸 CAS No. 1159408-54-4](/img/structure/B2498105.png)
5-[(3,4,6-トリ-O-アセチル-2-アセチルアミド-2-デオキシ-β-D-ガラクトピラノシル)オキシ]ペンタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid is a complex organic compound that belongs to the class of carbohydrates It is characterized by the presence of multiple acetyl groups and an amide group attached to a galactopyranosyl moiety, which is further linked to a pentanoic acid chain
科学的研究の応用
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: Serves as a substrate in enzymatic studies to investigate glycosylation processes.
Industry: Utilized in the synthesis of novel materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid typically involves the protection of hydroxyl groups on the galactopyranosyl moiety using acetyl groups. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The amide group is introduced through the reaction of the corresponding amine with acetic anhydride. The final step involves the esterification of the protected galactopyranosyl moiety with pentanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).
化学反応の分析
Types of Reactions
Hydrolysis: The ester linkage between the sugar and the pentanoic acid moiety can undergo hydrolysis under both acidic and basic conditions, leading to the regeneration of the pentanoic acid and the sugar alcohol.
Deacetylation: The acetyl groups can be selectively removed through deacetylation, typically under acidic conditions, exposing the hydroxyl groups on the sugar.
Glycosylation: Once the acetyl groups are removed, the exposed hydroxyl groups on the sugar can participate in glycosylation reactions, forming glycosidic bonds with other sugars or alcohol-containing compounds.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation reactions.
Acidic or Basic Conditions: Employed for hydrolysis and deacetylation reactions.
Major Products
Pentanoic Acid: Formed through hydrolysis.
Sugar Alcohol: Resulting from the hydrolysis of the ester linkage.
Glycosides: Formed through glycosylation reactions.
作用機序
The mechanism of action of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid involves its ability to interact with specific molecular targets through its hydroxyl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other bioactive molecules, influencing various biochemical pathways. The acetyl groups play a crucial role in modulating the hydrophobicity and reactivity of the compound.
類似化合物との比較
Similar Compounds
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-glucopyranosyl)oxy]pentanoic acid: Similar structure but with a glucopyranosyl moiety instead of galactopyranosyl.
5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-mannopyranosyl)oxy]pentanoic acid: Contains a mannopyranosyl moiety.
Uniqueness
The uniqueness of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid lies in its specific galactopyranosyl moiety, which imparts distinct biochemical properties and reactivity compared to its glucopyranosyl and mannopyranosyl analogs.
特性
IUPAC Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO11/c1-10(21)20-16-18(30-13(4)24)17(29-12(3)23)14(9-28-11(2)22)31-19(16)27-8-6-5-7-15(25)26/h14,16-19H,5-9H2,1-4H3,(H,20,21)(H,25,26)/t14-,16-,17+,18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKBXFSXWOMDK-IQZDNPOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159408-54-4 |
Source


|
| Record name | 5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2498023.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)


![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)


![N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2498043.png)

